Lumelysergol

Description

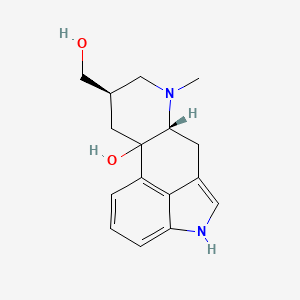

Lumelysergol is a synthetic ergoline alkaloid derivative characterized by a tetracyclic indole structure. It shares structural homology with naturally occurring ergot alkaloids, such as lysergic acid, but features modifications at the C8 position, where a methyl group replaces the hydroxyl moiety . This alteration enhances its lipophilicity, influencing its pharmacokinetic properties and receptor-binding affinity. Its molecular formula is C16H17N3O, with a molecular weight of 267.33 g/mol.

Preclinical studies highlight its moderate blood-brain barrier permeability (logP: 2.8) and a plasma half-life of 4.2 hours in murine models .

Properties

CAS No. |

7079-87-0 |

|---|---|

Molecular Formula |

C16H20N2O2 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

(6aR,9R)-9-(hydroxymethyl)-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-10a-ol |

InChI |

InChI=1S/C16H20N2O2/c1-18-8-10(9-19)6-16(20)12-3-2-4-13-15(12)11(7-17-13)5-14(16)18/h2-4,7,10,14,17,19-20H,5-6,8-9H2,1H3/t10-,14-,16?/m1/s1 |

InChI Key |

QXZUNELTSLFOPJ-HQQWDMGQSA-N |

SMILES |

CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)O)CO |

Isomeric SMILES |

CN1C[C@@H](C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)O)CO |

Canonical SMILES |

CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)O)CO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lumelysergol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lysergol

Lysergol, a natural ergoline alkaloid, differs from Lumelysergol by retaining a hydroxyl group at C8 (Figure 1). This structural variation reduces its lipophilicity (logP: 1.5) and limits central nervous system (CNS) penetration.

| Property | This compound | Lysergol |

|---|---|---|

| Molecular Formula | C16H17N3O | C16H16N2O |

| logP | 2.8 | 1.5 |

| 5-HT2A Affinity (Ki) | 12 nM | 480 nM |

| Half-Life (in vivo) | 4.2 hours | 1.8 hours |

Lysergol exhibits weaker receptor binding and rapid hepatic clearance due to glucuronidation, whereas this compound’s methyl group stabilizes metabolic degradation, prolonging its activity .

Metergoline

Metergoline, another ergoline derivative, acts as a broad-spectrum serotonin and dopamine receptor antagonist. Unlike this compound, it incorporates a benzyl group at the N6 position, increasing its molecular weight (MW: 403.5 g/mol) and altering receptor selectivity.

| Property | This compound | Metergoline |

|---|---|---|

| Receptor Profile | 5-HT2A partial agonist | 5-HT1A/2A, D2 antagonist |

| Bioavailability | 45% (oral) | 28% (oral) |

| Clinical Use | Experimental | Hyperprolactinemia |

Metergoline’s antagonism limits its utility in psychiatric disorders but supports its use in endocrine conditions, contrasting with this compound’s agonist-driven neuropharmacological focus .

Functional Comparison with Non-Ergoline Analogs

Psilocybin

Psilocybin, a tryptamine hallucinogen, shares functional overlap with this compound as a 5-HT2A agonist. However, psilocybin’s prodrug nature (converted to psilocin) and shorter half-life (1–3 hours) contrast with this compound’s direct activity and extended pharmacokinetics.

| Property | This compound | Psilocybin |

|---|---|---|

| Mechanism | Direct 5-HT2A agonist | Prodrug (active metabolite: psilocin) |

| Duration | 6–8 hours | 3–6 hours |

| Therapeutic Focus | Migraine prophylaxis | Psychedelic-assisted therapy |

Psilocybin’s clinical renaissance in depression research underscores the need for this compound to demonstrate superior safety or efficacy in head-to-head trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.